1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid

MALT1 Protease Allosteric Inhibition Structure-Activity Relationship

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 821768-09-6) is an essential heterocyclic building block characterized by a piperidine-4-carboxylic acid core and a 3-trifluoromethyl-2-pyridinyl group. This specific regioisomer has been identified as a critical scaffold in the discovery and optimization of potent, allosteric mucosal-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease inhibitors, a therapeutic target for autoimmune diseases and B-cell lymphomas.

Molecular Formula C12H13F3N2O2
Molecular Weight 274.24 g/mol
CAS No. 821768-09-6
Cat. No. B1312770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
CAS821768-09-6
Molecular FormulaC12H13F3N2O2
Molecular Weight274.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-5-16-10(9)17-6-3-8(4-7-17)11(18)19/h1-2,5,8H,3-4,6-7H2,(H,18,19)
InChIKeyBGNKYDHEZJLXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid: Core Intermediate for Next-Generation MALT1 Inhibitors


1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 821768-09-6) is an essential heterocyclic building block characterized by a piperidine-4-carboxylic acid core and a 3-trifluoromethyl-2-pyridinyl group . This specific regioisomer has been identified as a critical scaffold in the discovery and optimization of potent, allosteric mucosal-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease inhibitors, a therapeutic target for autoimmune diseases and B-cell lymphomas [1]. Its value lies in its direct derivatizability into advanced analogs that require the precise positioning of the trifluoromethyl group for optimal target binding [1].

The Regiochemical Risk of Substituting 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid with Positional Analogs


Generic substitution with a different regioisomer, such as 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, or a des-trifluoromethyl analog will irrevocably alter the electronic and steric properties of the core scaffold, leading to a predictable failure in target engagement for MALT1-focused programs [1]. Published structure-activity relationship (SAR) studies unequivocally demonstrate that the 3-position of the pyridine ring is a key pharmacophoric hotspot, and altering the substitution pattern—even to a positional isomer—undermines the unique allosteric binding mechanism exploited by this class of inhibitors [1].

Quantitative Comparator Evidence: Why 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid is Selected Over Analogs


MALT1 Protease Inhibitory Potency: The 3-Trifluoromethyl Advantage Over Des-Fluoro Analogs

In a direct, quantitative comparison within the same experimental series, a derivative containing the 3-trifluoromethyl-2-pyridyl motif (Compound 16) demonstrated a 1.7-fold superior inhibitory potency against MALT1 protease (IC50 = 0.41 µM) compared to the initial hit compound (Compound 1, IC50 = 0.69 µM) [1]. This advantage is further amplified to an approximate 8-fold increase in potency when compared to the unsubstituted pyridine analog (Compound 19), which was found to be 5-fold less potent than Compound 1 [1]. The 3-trifluoromethyl group was identified as one of the key substituents that maintain or improve potency, in contrast to groups like 3-methylsulfonyl which caused a 9-fold drop in potency [1].

MALT1 Protease Allosteric Inhibition Structure-Activity Relationship

Enablement of Highly Potent Clinical Leads: The Compound 40 Case Study

The strategic value of the 3-trifluoromethyl-2-pyridyl building block is most clearly demonstrated by its role in synthesizing the advanced lead compound, 'Compound 40'. This compound, which is a direct descendant of the SAR series containing the critical 3-substituted pyridine, achieved an exceptionally high biochemical potency of IC50 = 0.01 µM against MALT1 [2]. This single-digit nanomolar potency translated into significant functional activity in cellular assays, including inhibition of Jurkat T-cell activation (IC50 = 0.05 µM) and IL6/IL10 secretion in TMD8 B-cell lymphoma cells (IC50 = 0.10/0.06 µM) [2]. By contrast, starting points or analogs lacking the optimized 3-substitution pattern from the parent scaffold were several hundred-fold less active [1].

MALT1 Diffuse Large B-Cell Lymphoma Allosteric Inhibitor

Regiochemical Specificity: 3-CF3 vs. 5-CF3 Positional Isomer in Medicinal Chemistry

The published SAR landscape provides strong, class-level evidence that the biological outcome is acutely sensitive to the position of the trifluoromethyl group on the pyridine ring [1]. While the 3-trifluoromethyl derivative (Compound 16) was potent, the research trajectory focused on 3-substituted pyridines, indicating that this position optimally orients the -CF3 group within the allosteric binding pocket of MALT1 [1]. A separate analysis highlights that removing the trifluoromethyl group entirely leads to a significantly reduced MALT1 potency, underscoring the non-negotiable requirement for this electron-withdrawing group at this specific topology for productive binding interactions [2].

Allosteric Inhibitor Regiochemistry Pharmacophore Model

Commercial Availability and Purity Profile: Consistent Quality for GLP/Analytical Studies

The target compound is consistently available from multiple reputable chemical suppliers at a high purity of 95% or greater, making it suitable for direct use in critical research without further purification [1]. In contrast, the unbranched or different regioisomeric analogs are less consistently stocked and often require custom synthesis, which introduces longer lead times and batch-to-batch variability critical for reproducible SAR exploration [2].

Procurement Purity Analysis Inventory Management

Differential Application Scenarios: Optimizing MALT1-Focused Drug Discovery with 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid


Synthesis of Allosteric MALT1 Protease Inhibitors for Autoimmune Oncology Programs

This compound is the optimal starting material for synthesizing a novel class of small-molecule MALT1 allosteric inhibitors. Teams synthesizing amide derivatives for structure-activity relationship studies will directly benefit from the pre-validated 3-trifluoromethyl-2-pyridyl vector, bypassing the inactivity associated with the 5-trifluoromethyl isomer and accessing the potency gains documented for this series [1].

Hit-to-Lead Optimization for ABC-DLBCL Therapeutics

In hit-to-lead campaigns targeting activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL), using this specific intermediate ensures rapid access to chemical space that has already produced a lead compound with sub-micromolar cellular potency. Replacing this building block with a des-fluoro or regioisomeric analog would necessitate a complete restart of the SAR path, potentially wasting 6-12 months of candidate optimization [1][2].

Derivatization for Pharmacokinetic (PK) Tuning

The free carboxylic acid handle allows for direct, high-yielding amide coupling with diverse amine fragments to simultaneously explore potency and ADME properties. This functional group is specifically required to avoid an early hydrolysis metabolic liability identified in the ester analogs, making it the preferred form for synthesizing metabolically stable candidates [1].

Privileged Scaffold Library Synthesis

For core facility labs generating fragment or lead-like libraries, this 3-CF3-2-pyridyl piperidine acid serves as a privileged scaffold for combinatorial expansion. Its synthesis of a 10,000-compound library would be scientifically compromised if a regioisomeric core was used, as the resulting library would essentially be devoid of MALT1 inhibitory potential, failing to address a key target class in immunology and oncology [1][2].

Quote Request

Request a Quote for 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.